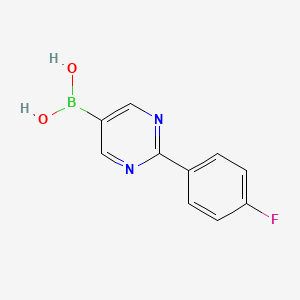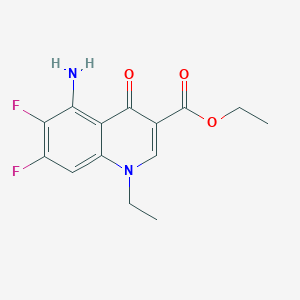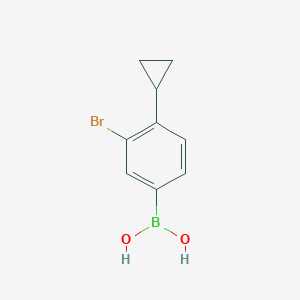
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that contains an imidazole ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed imidazole-containing aromatic compound. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Phenols: Formed from the oxidation of the boronic acid group.
Reduced Imidazole Derivatives: Formed from the reduction of the imidazole ring.
Substituted Aromatic Compounds: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used to modify biomolecules through bioconjugation techniques.
Medicine
The compound has potential applications in medicinal chemistry for the development of new drugs. Its boronic acid group can interact with biological targets such as proteases, making it a candidate for enzyme inhibitors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts. Its reactivity and versatility make it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the imidazole ring, making it less versatile in certain applications.
2-(1H-Imidazol-1-yl)phenylboronic Acid: Similar structure but without the chlorine atom, which may affect its reactivity and binding properties.
5-Chloro-2-phenylboronic Acid: Lacks the imidazole ring, limiting its applications in biological systems.
Uniqueness
(5-Chloro-2-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the imidazole ring. This combination enhances its chemical reactivity and binding properties, making it valuable in a wide range of applications from organic synthesis to medicinal chemistry.
Propriétés
Formule moléculaire |
C9H8BClN2O2 |
|---|---|
Poids moléculaire |
222.44 g/mol |
Nom IUPAC |
(5-chloro-2-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BClN2O2/c11-7-1-2-9(8(5-7)10(14)15)13-4-3-12-6-13/h1-6,14-15H |
Clé InChI |
KILTWKCUOQLURD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)Cl)N2C=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,8R)-2-(2-bromophenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B14086378.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14086380.png)


![2,7-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086395.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)

![1-(2,5-Dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086407.png)

![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086417.png)

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazol-5-yl]-4-ethyl-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14086438.png)

